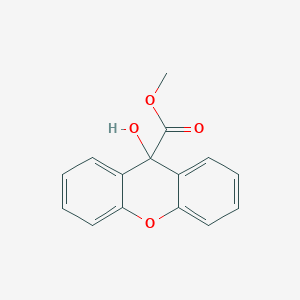

Methyl 9-hydroxyxanthene-9-carboxylate

Description

Significance of the Xanthene Core in Organic Synthesis and Chemical Sciences

The xanthene scaffold is a fundamental building block in organic synthesis, lending its rigid, tricyclic structure to a diverse range of compounds. This structural rigidity is a key feature, as it often imparts favorable properties to the resulting molecules, including enhanced stability and specific spatial arrangements of functional groups. In the realm of medicinal chemistry, xanthene derivatives have demonstrated a broad spectrum of biological activities. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds often stems from the ability of the xanthene nucleus to interact with various biological targets.

Beyond its applications in drug discovery, the xanthene core is central to the design of fluorescent dyes and probes. The electronic delocalization across the xanthene ring system gives rise to unique photophysical properties, such as strong absorption and emission in the visible spectrum. This has led to the development of iconic fluorescent dyes like fluorescein (B123965) and rhodamine, which are indispensable tools in cellular imaging, diagnostics, and analytical chemistry. The ability to chemically modify the xanthene structure allows for the fine-tuning of these optical properties, enabling the creation of sensors for various ions and biomolecules. Furthermore, the reactivity of the xanthene core, particularly at the 9-position, provides a versatile handle for the introduction of diverse substituents, further expanding its chemical space and utility in the synthesis of complex molecular architectures.

Contextualization of Methyl 9-Hydroxyxanthene-9-carboxylate within Xanthene-Based Chemical Space

Within the extensive family of xanthene derivatives, this compound occupies a specific and interesting position. This compound is characterized by the presence of both a hydroxyl (-OH) and a methyl carboxylate (-COOCH3) group at the central C9 position of the xanthene scaffold. This geminal disubstitution imparts a unique chemical character to the molecule.

The synthesis of this compound has been reported as an unintentional byproduct during the attempted recrystallization of the antimuscarinic drug propantheline (B1209224) bromide from methanol. This serendipitous formation highlights the reactivity of the xanthene nucleus and the potential for facile transesterification reactions. nih.gov

From a structural standpoint, X-ray crystallographic studies have provided a detailed picture of the molecule. nih.gov The xanthene unit is not planar but adopts a folded conformation, with a significant dihedral angle between the two benzene (B151609) rings. nih.gov The ester substituent is in a trans staggered conformation. nih.gov This defined three-dimensional structure is a key feature that would influence its interaction with other molecules.

While extensive research on the specific applications of this compound is not widely documented, its chemical structure suggests its potential as a valuable intermediate in organic synthesis. medchemexpress.com The presence of two distinct functional groups at the C9 position—a hydroxyl group capable of hydrogen bonding and further reactions, and a methyl ester group that can be hydrolyzed or converted to other functional groups—makes it a versatile building block for the synthesis of more complex xanthene derivatives. Commercial suppliers often categorize it as a drug intermediate for the synthesis of various active compounds. medchemexpress.com

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 39497-06-8 |

| Appearance | Crystalline solid |

| Melting Point | Not reported |

Data sourced from available chemical literature.

In the broader context of xanthene chemistry, this compound can be seen as a stable, crystalline derivative that encapsulates the key structural features of the xanthene core while presenting functional handles for further chemical exploration. Its relationship to other important C9-substituted xanthenes, such as 9-hydroxyxanthene (B1684195) (xanthydrol) and xanthene-9-carboxylic acid, places it within a class of compounds with known reactivity and utility in both synthetic and analytical chemistry. wikipedia.org For instance, xanthydrol is utilized in the testing of urea (B33335) levels in the bloodstream. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

93446-03-8 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

methyl 9-hydroxyxanthene-9-carboxylate |

InChI |

InChI=1S/C15H12O4/c1-18-14(16)15(17)10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)15/h2-9,17H,1H3 |

InChI Key |

QAGVASPCDMMMKK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the chemical environment of each atom and determine the compound's carbon-hydrogen framework.

The ¹H NMR spectrum of Methyl 9-hydroxyxanthene-9-carboxylate provides specific information about the arrangement of hydrogen atoms. The aromatic protons on the fused benzene (B151609) rings of the xanthene core are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these eight protons would allow for their individual assignment.

The ester moiety gives rise to a distinct singlet in the upfield region of the spectrum, corresponding to the three equivalent protons of the methyl (-OCH₃) group. This signal is anticipated to be found at approximately 3.5-4.0 ppm, a characteristic chemical shift for methyl esters. The integration of these signals would confirm the ratio of aromatic to methyl protons, consistent with the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Xanthene) | 7.0 - 8.0 | Multiplet |

Complementing the proton data, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display several key signals corresponding to the different types of carbon atoms present.

The carbonyl carbon of the ester group is the most deshielded, typically appearing far downfield in the range of 165-175 ppm oregonstate.edu. The carbons of the aromatic rings would produce a cluster of signals between approximately 115 and 155 ppm oregonstate.edu. The quaternary carbon at the 9-position, bonded to both the hydroxyl group and the carboxylate, would have a unique chemical shift. The carbon atoms of the xanthene structure that are bonded to the central oxygen atom are expected in the 140-150 ppm range. Finally, the methyl carbon of the ester group would appear furthest upfield, generally in the 50-55 ppm region libretexts.orglibretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 140 - 150 |

| Aromatic (C-C, C-H) | 115 - 155 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the aromatic rings, confirming the connectivity of adjacent hydrogens.

Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments from the 1D spectra. An HMBC experiment would reveal longer-range correlations (typically over 2-3 bonds), connecting the methyl protons of the ester to the carbonyl carbon and the C9 carbon, thereby confirming the placement of the ester group on the xanthene backbone.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry provides crucial information regarding the compound's molecular weight and fragmentation pattern, which offers insights into its structural components. The molecular formula of the related compound, Methyl 9H-xanthene-9-carboxylate, is C₁₅H₁₂O₃, corresponding to a molecular weight of 240.25 g/mol nih.gov.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z ratio of 240. However, this peak may be of low intensity or absent depending on the stability of the molecular ion libretexts.org. Analysis of the fragmentation pattern reveals characteristic losses that help confirm the structure. Experimental data for Methyl 9H-xanthene-9-carboxylate shows prominent fragment ions at m/z 196 (base peak) and 168 nih.gov.

Table 3: Key Mass Spectrometry Fragments

| m/z Ratio | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 240 | Low / Not Observed | Molecular Ion [C₁₅H₁₂O₃]⁺ |

| 196 | 99.9% | [M - C₂H₄O]⁺ |

The fragmentation pathway likely involves complex rearrangements. The base peak at m/z 196 suggests a loss of a neutral fragment with a mass of 44, possibly through a rearrangement involving the ester group. The strong signal at m/z 168 is characteristic of dibenzo-heterocyclic compounds and likely corresponds to the stable biphenylene radical cation formed after the loss of the central ring components libretexts.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. The crystal structure of the closely related Methyl 9H-xanthene-9-carboxylate has been determined, offering a detailed view of its solid-state conformation nih.gov.

The compound crystallizes in the monoclinic system. The analysis reveals that the central tricyclic xanthene unit is not planar but is folded, with a dihedral angle of 24.81 (9)° between the two benzene rings nih.gov.

The crystallographic data provides an exact description of the orientation of the methyl carboxylate group relative to the xanthene core. The ester substituent adopts a trans staggered conformation nih.gov. This is quantitatively defined by the C7—C14—O3—C15 torsion angle, which was determined to be 178.4 (1)° nih.gov. This near-180° angle indicates a planar, extended arrangement of these atoms. The bond lengths within the ester group, specifically the O3—C14 distance of 1.326 (2) Å and the O3—C15 distance of 1.448 (2) Å, are consistent with the expected values for an sp² hybridized carbonyl carbon attached to an ether oxygen nih.gov.

Table of Compounds

| Compound Name |

|---|

| This compound |

Intermolecular Interactions in Crystal Packing

The crystal structure of xanthene derivatives is dictated by a variety of non-covalent interactions that govern the three-dimensional arrangement of molecules. While specific crystallographic data for this compound is not available, analysis of the closely related compound, Methyl 9H-xanthene-9-carboxylate, provides significant insight into the expected packing motifs. nih.gov For this analogue, the crystal packing is facilitated by a combination of C—H⋯π interactions and weak π–π stacking between the aromatic rings of the xanthene core. nih.gov Additionally, weak C—H⋯O interactions are observed. nih.gov

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding (O-H⋯O) | A strong, directional electrostatic interaction between a hydrogen atom on the hydroxyl group and an electronegative atom (like oxygen) on an adjacent molecule. | Expected to be a primary and dominant interaction due to the 9-hydroxy group, significantly influencing the crystal packing arrangement. |

| π–π Stacking | An attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. | Likely to be present, contributing to the stabilization of the crystal lattice by aligning the planar aromatic systems of the xanthene core. nih.gov |

| C—H⋯π Interactions | A weak interaction where a C-H bond acts as a weak acid, donating its hydrogen to the electron-rich π system of a nearby aromatic ring. | Observed in analogous structures and expected to contribute to the overall packing efficiency. nih.gov |

| C—H⋯O Interactions | A weak form of hydrogen bonding between a C-H bond and an oxygen atom (e.g., from the carbonyl of the ester group). | Weak interactions that act as secondary contributors to the stability of the crystal structure. nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent hydroxyl, ester, ether, and aromatic functionalities.

The presence of a hydroxyl (-OH) group would be confirmed by a strong, broad absorption band in the 3500-3200 cm⁻¹ region. vscht.cz The carbonyl (C=O) stretch of the methyl ester group is anticipated to produce a very strong, sharp peak around 1750-1735 cm⁻¹. vscht.cz The aromatic nature of the xanthene backbone would be evidenced by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz Finally, the C-O stretching vibrations from the ether linkage in the xanthene ring and the ester group would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O–H Stretch | 3500–3200 | Strong, Broad |

| Ester (R-COOR') | C=O Stretch | 1750–1735 | Strong, Sharp |

| Aromatic Ring | C–H Stretch | 3100–3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600–1450 | Medium |

| Alkyl (Methyl, -CH₃) | C–H Stretch | 3000–2850 | Medium |

| Ether/Ester | C–O Stretch | 1300–1000 | Strong |

Electron Energy-Loss Spectroscopy (EELS) in Xanthene-Based Materials

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated with transmission electron microscopy (TEM), that provides detailed information on the elemental composition, chemical bonding, and electronic properties of a material at high spatial resolution. measurlabs.comresearchgate.net In EELS, a beam of electrons with a known energy is passed through a thin sample, and the energy lost by the electrons due to inelastic scattering is measured. wikipedia.org

When applied to xanthene-based materials like this compound, EELS can offer unique insights not available from other techniques. The low-loss region of the EEL spectrum (0-50 eV) reveals excitations of valence electrons, such as plasmons and inter-band transitions, which are related to the material's electronic properties. wikipedia.orgub.edu The characteristic π–π* transition of the aromatic system in the xanthene core could be identified in this region. researchgate.net

The high-loss region contains ionization edges, which are element-specific and can be used for elemental mapping and quantification. wikipedia.orgub.edu The fine structure near these edges (Energy Loss Near-Edge Structure, ELNES) is particularly valuable, as it reflects the local chemical environment and bonding state of the atoms. For instance, analysis of the Carbon K-edge ELNES could distinguish between the sp²-hybridized carbon atoms of the aromatic rings and the sp³-hybridized central carbon of the xanthene moiety. wikipedia.org Similarly, the Oxygen K-edge fine structure would differ for the hydroxyl, ether, and carbonyl oxygen atoms, providing a chemical fingerprint of the functional groups. nih.gov

Synergistic Application of Multiple Spectroscopic Techniques

A comprehensive and unambiguous structural elucidation of this compound requires the synergistic use of multiple spectroscopic techniques, as each method provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for establishing the covalent framework of the molecule. mdpi.comnih.gov These techniques determine the number and types of protons and carbon atoms and their connectivity through the analysis of chemical shifts, spin-spin coupling, and 2D correlation experiments. nih.govresearchgate.net

Mass Spectrometry (MS) : MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional evidence for the molecular structure and the presence of specific substructures. mdpi.com

FT-IR Spectroscopy : As detailed previously, FT-IR confirms the presence of key functional groups (hydroxyl, ester, ether, aromatic rings), corroborating the structure determined by NMR and MS. vscht.cz

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive 3D atomic arrangement, including bond lengths, bond angles, and the precise nature of intermolecular interactions in the solid state. mdpi.com This technique would validate the packing features discussed in section 4.3.2.

Electron Energy-Loss Spectroscopy (EELS) : EELS complements these techniques by providing nano-scale elemental and chemical bonding information. measurlabs.comnih.gov While NMR and FT-IR provide bulk chemical information, EELS can map the distribution of elements and bonding states within a sample, which is particularly useful for analyzing composite materials or studying localized electronic phenomena. measurlabs.com

Together, this suite of analytical methods provides a complete picture, from the atomic connectivity and functional group identity (NMR, MS, FT-IR) to the three-dimensional solid-state arrangement (X-ray Crystallography) and the fine-scale electronic structure (EELS).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For xanthene derivatives, these methods are employed to predict molecular structures, orbital energies, and charge distributions, which together dictate the compound's chemical behavior and potential utility in materials science.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized geometry and electronic properties of molecules like Methyl 9-hydroxyxanthene-9-carboxylate.

The foundational structure of xanthene is a bent, non-planar system. X-ray crystallography of the related compound, Methyl 9H-xanthene-9-carboxylate, reveals that the two aromatic planes of the xanthene unit are oriented at an angle to each other, with an interplanar angle of 24.81 (9)°. nih.gov DFT calculations are used to optimize such geometries, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state.

A critical application of DFT is the calculation of frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's electronic stability and reactivity. researchgate.net For xanthene derivatives designed for applications in organic electronics, these parameters are crucial. For instance, in hole transport materials (HTMs), the HOMO level must be appropriately aligned with the active layer of the device to ensure efficient charge transfer. researchgate.netnih.gov DFT calculations allow for the systematic tuning of these energy levels through the introduction of different functional groups. rsc.org

Table 1: Representative Electronic Properties of Xanthene Derivatives Calculated by DFT

| Compound Class | Functional Group Modification | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) | Application Context |

|---|---|---|---|---|---|

| Spiro[fluorene-9,9'-xanthene] | Systematic side group functionalization | Tunable | Tunable | N/A | Hole Transport Materials nih.govrsc.org |

| Dibenzo[a,j]xanthene | Various aryl groups at C14 | High | N/A | N/A | Hole Transport Materials researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of intermolecular forces within a molecular system. For a molecule such as this compound, NBO analysis can provide deep insights into its bonding and electronic structure.

In studies of other complex xanthene derivatives, NBO analysis has been used to quantify the strength and nature of various intermolecular interactions that stabilize the crystal structure. researchgate.net This includes analyzing hydrogen bonds, such as those that could form involving the hydroxyl group at the 9-position of the target molecule, and other weaker C-H···O interactions. The analysis provides information on the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is fundamental to understanding the molecule's reactivity and electronic communication between different parts of the structure.

Conformational Analysis and Energy Landscape Mapping

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and mapping the potential energy landscape of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. DFT and other quantum chemical methods can calculate properties that correlate with experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy.

For a novel compound like this compound, DFT calculations could predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted and compared with experimental spectra to confirm the proposed structure.

Vibrational Frequencies: Calculation of the vibrational modes and their corresponding frequencies can generate a theoretical IR spectrum. This helps in assigning experimental absorption bands to specific molecular motions, such as the stretching of the O-H bond in the hydroxyl group or the C=O bond in the ester.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Visible spectrum.

These computational predictions serve as a valuable complement to experimental characterization.

Computational Design of Xanthene-Based Materials and Ligands

The xanthene scaffold is a versatile building block for designing functional materials and ligands due to its rigid, three-dimensional structure. Computational methods are at the forefront of designing new xanthene-based molecules for specific applications, particularly in organic electronics.

Hole Transport Materials: HOMO Energy and Charge Carrier Mobility

Xanthene derivatives have emerged as a promising class of hole transport materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netnih.govrsc.org The performance of an HTM is critically dependent on its ability to efficiently transport positive charge carriers (holes), which is governed by its electronic properties and solid-state packing.

Computational studies are essential for designing and screening new xanthene-based HTMs. Key parameters of interest are the HOMO energy and the charge carrier mobility. The HOMO energy level must be well-aligned with the valence band of the adjacent material (e.g., the perovskite layer) to ensure efficient hole injection. nih.govrsc.org DFT is the primary tool for calculating these energy levels.

Furthermore, charge carrier mobility is influenced by both the electronic coupling between adjacent molecules and the reorganization energy (the energy required for a molecule to change its geometry from the neutral to the charged state). Computational studies on spiro[fluorene-9,9'-xanthene]-based HTMs have shown that molecular design can significantly impact these properties. For example, introducing larger functional groups like methyl can reduce conformational disorder due to steric effects, which in turn increases hole mobility. nih.govrsc.org Conversely, highly asymmetric or polar side groups can increase electrostatic disorder, leading to a reduction in hole mobility. rsc.org These computationally derived design rules are invaluable for the rational development of new, high-performance organic electronic materials.

Table 2: Computationally-Derived Design Rules for Xanthene-Based Hole Transport Materials

| Design Strategy | Structural Modification | Predicted Effect | Reference |

|---|---|---|---|

| Reduce Conformational Disorder | Introduce larger functional groups (e.g., methyl) | Increases hole mobility due to steric hindrance | nih.govrsc.org |

| Avoid Electrostatic Disorder | Avoid highly asymmetric or polar side groups (e.g., fluorine) | Prevents reduction in hole mobility | rsc.org |

| Tune Energy Levels | Systematic functionalization of the xanthene core | Allows control over HOMO energy for better device alignment | nih.govrsc.org |

Ligand Design for Transition Metal Complexes

There is currently a lack of specific research detailing the use of this compound in the design of ligands for transition metal complexes. The potential of a molecule to act as a ligand is often assessed by identifying its coordination sites—atoms with lone pairs of electrons, such as the oxygen atoms in the hydroxyl and carboxylate groups of this compound. Theoretical studies would typically model the interaction of these sites with various transition metals.

Computational software can predict the geometry of potential complexes, calculate binding energies, and analyze the nature of the metal-ligand bonds. This information is crucial for designing stable and effective transition metal complexes for applications in catalysis, materials science, or medicine.

While the parent scaffold, xanthene, and its derivatives are known to form complexes with metals, specific computational studies focused on the ligand properties of this compound have not been reported. The presence of both a hydroxyl and a methyl carboxylate group at the C9 position presents an interesting case for chelation, but this has yet to be explored computationally in the available literature.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Similarly, detailed computational studies elucidating the reaction pathways and mechanisms involving this compound are not found in the reviewed scientific literature. Such studies are vital for understanding how a compound is formed and how it behaves in different chemical environments.

Computational modeling can be used to:

Map the potential energy surface of a reaction.

Identify transition states and intermediates.

Calculate activation energies.

Determine the thermodynamics and kinetics of a reaction.

For example, the synthesis of xanthene derivatives through the condensation of aldehydes and other precursors is an area where computational modeling could provide significant insights into the reaction mechanism. semanticscholar.org However, specific mechanistic studies, either for the synthesis or subsequent reactions of this compound, are not documented. Research on the related compound, Methyl 9H-xanthene-9-carboxylate, has focused on its crystal structure and formation as a byproduct, rather than a detailed computational analysis of its reaction mechanisms. nih.gov

Applications of the Xanthene Scaffold in Advanced Chemical Science and Technology

Catalysis and Ligand Design

The utility of the xanthene framework in catalysis is most prominently demonstrated through the development of specialized phosphine (B1218219) ligands. These ligands have enabled breakthroughs in achieving high efficiency and selectivity in a multitude of chemical reactions.

Xanthene-Based Diphosphine Ligands (Xantphos) in Transition Metal Catalysis

A pivotal class of ligands derived from the xanthene scaffold is the Xantphos family. These are bidentate diphosphine ligands characterized by a wide "bite angle," which is the P-M-P angle in a metal complex. This structural feature is a direct consequence of the rigid xanthene backbone, which positions the two phosphorus atoms at a considerable distance from each other. The ability to systematically modify the xanthene backbone allows for the fine-tuning of this bite angle, providing a powerful tool to manipulate the catalytic properties of transition metal complexes.

The wide bite angle of Xantphos ligands has a significant impact on the geometry and electronic properties of the metal center, which in turn dictates the outcome of the catalytic reaction. These ligands are particularly effective in promoting reactions that proceed through square planar or trigonal bipyramidal intermediates.

Hydroformylation, or oxo synthesis, is a crucial industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes. The reaction produces aldehydes, which are valuable intermediates for the synthesis of alcohols, carboxylic acids, and other important chemicals. A key challenge in hydroformylation is controlling the regioselectivity, that is, the preference for the formation of the linear versus the branched aldehyde.

Xantphos ligands have proven to be exceptionally effective in rhodium-catalyzed hydroformylation, demonstrating high selectivity for the linear aldehyde product. The wide bite angle of these ligands favors the formation of a bis-equatorial coordination geometry in the trigonal bipyramidal rhodium hydride complex, which is the key intermediate in the catalytic cycle. This specific geometry disfavors the steric interactions that lead to the formation of the branched aldehyde, thus promoting the formation of the linear product.

The effect of the Xantphos ligand structure on the regioselectivity of 1-octene (B94956) hydroformylation is summarized in the table below.

| Ligand | Bite Angle (°) | Linear to Branched Ratio (l/b) |

| DPEphos | 102 | 2.4 |

| Thixantphos | 111 | 29 |

| Xantphos | 112 | 98.4 |

| Nixantphos | 113 | 52.4 |

Data compiled from various sources.

As the data indicates, subtle modifications to the xanthene backbone, which alter the bite angle, can have a dramatic effect on the linear-to-branched ratio of the aldehyde products.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Xantphos ligands have been widely employed in these reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

The wide bite angle of Xantphos ligands facilitates the reductive elimination step in the catalytic cycle, which is often the rate-determining step. This leads to higher catalytic activity and allows for the coupling of challenging substrates, such as sterically hindered aryl chlorides. Furthermore, the robustness of the xanthene backbone contributes to the stability of the palladium catalyst, leading to higher turnover numbers and allowing for lower catalyst loadings.

The application of Xantphos in various cross-coupling reactions is highlighted by the following examples:

Suzuki Coupling: Efficient coupling of aryl boronic acids with aryl halides, including less reactive chlorides.

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines, crucial for the synthesis of pharmaceuticals and materials.

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides, a key reaction in the synthesis of conjugated systems.

Heterobimetallic Systems for Cooperative Catalysis

The rigid xanthene scaffold can also be functionalized to create compartmental ligands capable of binding two different metal centers in close proximity. This opens up the possibility of cooperative catalysis, where the two metals work in concert to facilitate a chemical transformation that is not possible with a single metal center. chesci.com

These heterobimetallic systems can exhibit unique reactivity due to the distinct electronic and steric properties of the two different metals. One metal can act as a Lewis acid to activate a substrate, while the other performs the catalytic transformation. This synergistic interaction can lead to enhanced reaction rates, improved selectivities, and novel reaction pathways. chesci.com

A particularly exciting application of xanthene-based heterobimetallic systems is in the development of biomimetic catalysts that mimic the function of metalloenzymes. wayne.edu Many enzymes utilize multiple metal ions in their active sites to perform complex chemical reactions with high efficiency and selectivity.

For example, researchers have designed xanthene-based ligands that can coordinate both molybdenum and copper, creating a structural and functional model of the active site of carbon monoxide dehydrogenase (CODH). wayne.edu This enzyme catalyzes the reversible oxidation of carbon monoxide to carbon dioxide. The synthetic model aims to replicate the cooperative interaction between the two metals to achieve similar catalytic activity. wayne.edu The xanthene linker plays a crucial role in holding the two metal centers at a specific distance and orientation, facilitating the binding and activation of CO. wayne.edu

Role of Xanthene Linkers in Ligand Frameworks

The xanthene unit serves as more than just a passive scaffold; it actively participates in defining the properties of the resulting ligand and its metal complexes. The "V-shape" or "butterfly" conformation of the xanthene backbone is a key determinant of the ligand's bite angle.

The rigidity of the xanthene linker pre-organizes the donor atoms for metal coordination, reducing the entropic penalty upon complex formation and leading to more stable catalysts. Furthermore, the substituents on the xanthene backbone can be modified to tune the electronic properties of the ligand. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the electron density at the metal center, thereby influencing its catalytic activity.

The structural parameters of the xanthene linker directly translate to the performance of the catalyst, as illustrated in the table below for various Xantphos-type ligands.

| Xanthene Bridge (Position 9) | Bite Angle (°) | Effect on Catalysis |

| C(CH₃)₂ | 112 | High linear selectivity in hydroformylation |

| Si(CH₃)₂ | 109 | Moderate selectivity |

| O | 104 | Lower selectivity |

| S | 111 | High selectivity, similar to Xantphos |

This table illustrates the general trend of how modifications to the xanthene linker can influence the bite angle and, consequently, the catalytic outcome.

Nanocatalysis with Xanthene Derivatives

The synthesis of the xanthene core and its derivatives is a significant area of research, and nanocatalysis has emerged as a highly efficient and sustainable approach for these transformations. scholarsresearchlibrary.com Heterogeneous nanocatalysts are particularly advantageous due to their high catalytic efficiency, ease of separation from the reaction medium, and potential for reusability. scholarsresearchlibrary.comnih.gov

Various nanocatalysts have been developed for the one-pot synthesis of xanthene derivatives. For instance, magnetic nanoparticles such as cobalt ferrite (B1171679) (CoFe2O4) have been utilized to create effective catalysts for the synthesis of tetrahydrobenzo[a]xanthen-11-ones under ultrasonic irradiation, offering high yields and easy magnetic separation for reuse. nih.gov Another approach involves the use of metal-organic frameworks (MOFs), such as Ag-CP MOFs, which act as novel heterogeneous catalysts for the synthesis of 1,8-dioxo-octahydro xanthene derivatives. koreascience.kr These MOF-based catalysts can be recycled multiple times without a significant loss in their catalytic activity. koreascience.kr

Furthermore, metal ion-exchanged zeolites, like copper/zeolite-NaY, have proven to be highly active heterogeneous catalysts for the solvent-free synthesis of 1,8-dioxo-octa-hydro xanthene derivatives. rsc.org The development of such nanocatalysts aligns with the principles of green chemistry by often utilizing safer reagents, green solvents like ethanol (B145695) or even solvent-free conditions, and promoting atom economy through multicomponent reactions. scholarsresearchlibrary.comrsc.org

Materials Science and Engineering

The rigid and often planar structure of the xanthene scaffold imparts valuable properties to materials, leading to its incorporation in a range of high-performance applications.

High-Performance Thermoplastics Synthesis

The incorporation of bulky, rigid xanthene-based structures into polymer backbones is a key strategy for creating high-performance thermoplastics with enhanced thermal and mechanical properties. The "cardo" concept, where a bulky, cyclic group is part of the polymer backbone, is exemplified by the use of monomers like those derived from spiro[fluorene-9,9′-xanthene]. This rigid spiro structure restricts polymer chain rotation, leading to significantly higher glass transition temperatures (Tg). researchgate.netntu.edu.tw

Polymers such as polyamides and poly(ether amide)s synthesized using xanthene-containing diamine monomers exhibit excellent thermal stability, with 10% weight loss temperatures (T10%) exceeding 400°C and Tg values well above 250°C. researchgate.netresearchgate.netresearchgate.net These properties make them suitable for applications requiring high heat resistance. Moreover, the bulky xanthene groups disrupt close chain packing, which can improve the solubility of these otherwise rigid aromatic polymers in organic solvents, facilitating their processing into films and membranes. researchgate.netresearchgate.net

Below is a table summarizing the thermal properties of some high-performance polymers incorporating the spiro[fluorene-9,9′-xanthene] (SFX) moiety.

| Polymer Type | Monomer Component | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10%) | Reference |

| Poly(ether amide) | 2′,7′-bis-[2″-trifluoromethyl 4″-(p-aminophenyl)phenoxy]-SFX | 273–289 °C | up to 519 °C (in N2) | researchgate.net |

| Polyamide | Xanthene-containing diamines | 195–268 °C | 338–402 °C (in N2) | researchgate.net |

Organic Electronic Materials: Hole Transport Materials

The field of organic electronics, particularly in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), relies heavily on efficient charge-transporting materials. acs.org Xanthene derivatives have emerged as a critical class of compounds for these applications, especially as hole transport materials (HTMs). informativejournals.com

The spiro[fluorene-9,9′-xanthene] (SFX) core has become a prominent building block for designing advanced HTMs. acs.org This three-dimensional, rigid structure offers good thermal stability and helps to prevent the molecular aggregation that can be detrimental to device performance. ntu.edu.tw The SFX core is considered an attractive alternative to the more common spirobifluorene core found in the benchmark HTM, Spiro-OMeTAD, due to its facile, often one-pot synthesis, which can reduce production costs. researchgate.netntu.edu.tw

Molecular engineering of SFX-based HTMs, typically by attaching electron-donating groups like arylamines, allows for the fine-tuning of their electronic properties, such as the highest occupied molecular orbital (HOMO) energy levels, to ensure efficient hole extraction from the perovskite layer in a solar cell. rsc.org Research has shown that SFX-based HTMs can exhibit high hole mobilities and lead to PSCs with power conversion efficiencies (PCEs) exceeding those of devices using Spiro-OMeTAD. acs.orgrsc.org For example, PSCs using an HTM named mp-SFX-2PA achieved a PCE of 16.8%, surpassing the 15.5% obtained with Spiro-OMeTAD under identical conditions. rsc.org Furthermore, these materials can enhance the long-term stability of the devices. rsc.org

The table below presents key properties of representative SFX-based HTMs compared to the standard Spiro-OMeTAD.

| Hole Transport Material (HTM) | HOMO Energy Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application/Device Performance | Reference |

| Spiro-OMeTAD | -5.1 to -5.2 | ~2 x 10⁻⁴ | Benchmark HTM in PSCs | researchgate.netacs.org |

| mp-SFX-2PA | -4.9 to -5.1 | 2.2 to 15 × 10⁻⁵ (doped) | PCE of 16.8% in MAPbI₃ PSCs | rsc.org |

| X55 (SFX Oligomer) | - | - | PCE of 20.8% in PSCs | acs.org |

| DPNA-SFX | - | - | EQEmax of 24.7% (green PHOLED) | rsc.org |

Functional Dyes and Probes for Chemical and Material Applications

Xanthene derivatives, most famously fluorescein (B123965) and rhodamine, are among the most widely used classes of fluorescent dyes. nih.govmdpi.com Their high fluorescence quantum yields, excellent photostability, and tunable spectroscopic properties make them invaluable as fluorescent probes and labels in biology, medicine, and materials science. nih.govresearchgate.net

The core structure of xanthene dyes can be systematically modified to alter their absorption and emission characteristics. researchgate.net A key feature of many xanthene-based probes is the equilibrium between a colorless, non-fluorescent spirocyclic form and a colorful, highly fluorescent open-ring zwitterionic form. researchgate.net This switching mechanism can be engineered to respond to specific analytes or environmental changes (like pH), forming the basis for "turn-on" fluorescent sensors. researchgate.netmongoliajol.info These probes have been developed for detecting a vast array of targets, from metal ions to enzymatic activity. researchgate.net

A significant challenge in the field of functional dyes, particularly for biological imaging, is the development of molecules that operate in the near-infrared (NIR) region of the electromagnetic spectrum (typically 650-900 nm). researchgate.net Light in this window can penetrate deeper into biological tissues with reduced scattering and autofluorescence, enabling higher-contrast in vivo imaging. mdpi.commdpi.com

Several strategies are employed to shift the absorption and emission of xanthene dyes into the NIR region. A primary method is the extension of the π-conjugated system of the xanthene scaffold. mdpi.comrsc.org This can be achieved by fusing additional aromatic rings to the core structure or by introducing electron-donating and electron-withdrawing groups to modulate the electronic structure of the chromophore. rsc.org For example, replacing the oxygen atom in the central pyran ring with a silicon atom (to create silicon-rhodamines) or substituting the benzene (B151609) rings can produce a significant bathochromic (red) shift in the dye's spectra. mdpi.com

Researchers have successfully engineered novel xanthene-based NIR chromophores that retain the desirable spirocyclic switching mechanism, allowing for the design of high-contrast activatable probes for fluorescence and photoacoustic imaging. mdpi.comrsc.org These advanced probes are being developed for sophisticated applications such as the high-sensitivity imaging of specific enzyme activities in living organisms. rsc.org

pH-Sensitive Fluorescent Materials

The fluorescence of many xanthene derivatives is highly dependent on their chemical environment, particularly pH. This property arises from structural changes that alter the electronic state of the fluorophore. In the case of 9-hydroxyxanthene-9-carboxylate and its analogs, protonation and deprotonation events can significantly impact the fluorescence intensity and emission wavelength.

The general mechanism for pH sensing in xanthene-based dyes often involves a reversible equilibrium between a fluorescent open form and a non-fluorescent or weakly fluorescent closed (lactone) form. Changes in pH shift this equilibrium, leading to a measurable change in fluorescence. For instance, in acidic conditions, the carboxylate group can be protonated, which may favor the closed lactone form, thereby quenching fluorescence. Conversely, in more basic environments, deprotonation can lead to the open, highly fluorescent form. This pH-dependent switching makes these compounds suitable for use as indicators in various chemical and biological systems.

Table 1: General pH-Dependent Fluorescence Characteristics of Xanthene Dyes

| pH Range | Predominant Form | Fluorescence |

|---|---|---|

| Acidic | Lactone (Closed) | Quenched/Low |

Fluorescent Probes in Chemical Systems

The sensitivity of the xanthene scaffold's fluorescence to its local environment extends beyond pH to the presence of other chemical species, such as metal ions. This allows for the design of fluorescent probes for the detection and quantification of specific analytes. The 9-hydroxy and 9-carboxylate (B11530827) groups on the xanthene ring can act as a chelation site for metal ions.

Upon binding of a metal ion, the electronic properties of the xanthene fluorophore can be altered, leading to a change in its fluorescence emission. This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The selectivity of the probe for a particular metal ion can be tuned by modifying the structure of the chelating site. For example, the introduction of specific donor atoms can favor binding to certain metal ions over others.

Although detailed studies on Methyl 9-hydroxyxanthene-9-carboxylate as a specific fluorescent probe are not extensively documented, the foundational principles of xanthene-based chemosensors suggest its potential in this area.

Table 2: Principles of Xanthene-Based Fluorescent Probes for Ion Detection

| Interaction with Analyte | Fluorescence Response | Mechanism |

|---|---|---|

| Chelation of Metal Ion | Enhancement or Quenching | Change in electronic structure of the fluorophore, inhibition of photoinduced electron transfer (PET) |

Xanthene-Appended Cyclodextrins in Supramolecular Assemblies

Cyclodextrins are cyclic oligosaccharides that can encapsulate other molecules ("guests") within their hydrophobic cavities, forming host-guest complexes. Attaching a fluorescent molecule like a xanthene derivative to a cyclodextrin (B1172386) creates a supramolecular assembly with sensing capabilities.

In such a system, the xanthene fluorophore can be positioned to interact with the cyclodextrin cavity. When a guest molecule is encapsulated within the cyclodextrin, it can displace the xanthene moiety or alter its microenvironment, leading to a change in fluorescence. This principle can be used to develop fluorescent sensors for a wide variety of organic molecules.

The synthesis of xanthene-appended cyclodextrins often involves the formation of an ester or amide linkage between the carboxylic acid group of a xanthene derivative and a hydroxyl or amino group on the cyclodextrin. Therefore, 9-hydroxyxanthene-9-carboxylic acid is a suitable precursor for creating such supramolecular sensors. The methyl ester, this compound, could also potentially be used in transesterification reactions to achieve this.

Analytical Chemistry Reagents

Beyond their use as fluorescent probes, xanthene derivatives also have applications in analytical chemistry as derivatization reagents and standards for chromatographic analysis.

Derivatization Reagents for Chromatographic Analysis

In chromatography, derivatization is the process of chemically modifying an analyte to enhance its detection or improve its separation characteristics. For analytes that lack a chromophore or fluorophore, derivatization with a reagent that imparts these properties is essential for sensitive detection by UV-Vis or fluorescence detectors.

Carboxylic acids, in particular, are often derivatized to their fluorescent esters before analysis by High-Performance Liquid Chromatography (HPLC). 9-Hydroxyxanthene-9-carboxylic acid and its activated forms can be used to derivatize alcohols and amines. Conversely, a reactive derivative of 9-hydroxyxanthene (B1684195) could be used to label carboxylic acids. While the direct use of this compound as a derivatization reagent is not a common application, its precursor acid highlights the potential of this class of compounds in analytical derivatization.

Table 3: General Applications of Derivatization in Chromatography

| Analyte Functional Group | Derivatization Goal | Common Derivatizing Agent Class |

|---|---|---|

| Carboxylic Acids | Introduce Fluorophore | Fluorescent Alcohols/Amines with coupling agent |

| Alcohols, Amines | Introduce Fluorophore | Fluorescent Carboxylic Acids/Acyl Halides |

Standards in Chromatographic Methods

Accurate quantification in chromatography relies on the use of analytical standards. These can be external standards, used to create a calibration curve, or internal standards, which are added to samples to correct for variations in sample preparation and injection volume.

A compound intended for use as a standard should be stable, pure, and have a retention time that does not interfere with the analytes of interest. Given its well-defined chemical structure, this compound could potentially serve as a standard in chromatographic methods, particularly for the analysis of other xanthene derivatives or compounds with similar structural features and chromatographic behavior. Its utility as an internal standard would depend on it being absent in the samples being analyzed and its ability to co-elute without overlapping with the target analytes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Methyl 9-hydroxyxanthene-9-carboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of 9-hydroxyxanthene-9-carboxylic acid using methanol under acid catalysis. Purity optimization requires chromatographic techniques (e.g., column chromatography) and spectroscopic validation (NMR, IR). Crystallization from ethyl acetate/hexane mixtures can yield single crystals for structural confirmation via X-ray diffraction . Post-synthesis, HPLC with UV detection (λ ~254 nm) is recommended for purity assessment, ensuring >95% purity .

Q. How does the molecular structure of this compound influence its physicochemical properties?

- Methodological Answer : The xanthene core provides rigidity and aromaticity, while the ester and hydroxyl groups enhance polarity. X-ray crystallography reveals a planar xanthene system with a mean σ(C–C) bond length of 0.003 Å and intramolecular hydrogen bonding between the hydroxyl and carbonyl oxygen, affecting solubility in polar aprotic solvents (e.g., DMSO, acetone) . Computational modeling (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) at 123 K resolves bond angles and torsion angles (e.g., O8–C9–C10 = 111.7°) .

- Spectroscopic Analysis : H NMR (CDCl₃) shows distinct peaks for methyl ester (~3.8 ppm) and aromatic protons (~6.5–8.0 ppm). IR confirms C=O (1720 cm⁻¹) and O–H (3450 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) can detect conformational changes, while SC-XRD provides static snapshots. For example, if NMR suggests free rotation of the ester group but X-ray shows a fixed conformation, DFT-based molecular dynamics simulations can reconcile these by modeling energy barriers . Cross-validation with 2D NMR (e.g., NOESY) is advised to confirm spatial proximity of protons .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Slow evaporation from dichloromethane/hexane at 4°C promotes crystal growth. Seeding with microcrystals or using anti-solvent diffusion (e.g., layering hexane over a DCM solution) improves crystal quality. If polymorphism is observed, PXRD can differentiate phases, and thermal analysis (DSC/TGA) identifies stable forms . For stubborn cases, co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) may stabilize the lattice .

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in derivatization reactions?

- Methodological Answer : The hydroxyl group’s acidity (pKa ~10–12) allows selective alkylation or acylation under mild basic conditions (e.g., K₂CO₃ in acetone). Steric hindrance from the xanthene ring limits nucleophilic attacks at the 9-position. For Suzuki couplings, Pd-catalyzed functionalization at the 2- or 7-positions is feasible due to lower steric bulk. Computational studies (e.g., Fukui indices) predict electrophilic/nucleophilic sites, guiding synthetic routes .

Q. What advanced techniques optimize the detection of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with a C18 column (3.5 µm, 2.1 × 50 mm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves sub-ppb detection limits. Matrix effects are minimized via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. For fluorescent detection, excitation at 290 nm (λem 350 nm) leverages the xanthene chromophore, though quenching by biological components may require derivatization with fluorogenic tags .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Solubility variations often stem from crystallinity differences (amorphous vs. crystalline forms). Use dynamic light scattering (DLS) to assess particle size in suspensions. For quantitative comparisons, prepare saturated solutions in controlled solvents (e.g., DMSO, chloroform) and quantify via UV-Vis at λmax ~275 nm. If literature values conflict (e.g., solubility in acetone), replicate experiments under standardized conditions (25°C, 24 hr equilibration) .

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodological Answer : Perform triplicate syntheses under identical conditions (temperature, catalyst loading) and apply ANOVA to assess yield variability (±5% acceptable). If outliers arise, investigate kinetic factors (e.g., induction periods via in situ FTIR). Design of Experiments (DoE) models (e.g., response surface methodology) optimize parameters like reaction time and solvent ratios, ensuring robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.